2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18752794
InChI: InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H
SMILES:
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18752794

Molecular Formula: C8H10Cl3N

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride -

Specification

Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
IUPAC Name 2-(2,4-dichlorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H
Standard InChI Key SUTBHAZVOAYDBR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride features a benzene ring substituted with chlorine atoms at the 2- and 4-positions, linked to an ethylamine chain protonated as a hydrochloride salt. The chiral center at the β-carbon relative to the amine group necessitates enantioselective synthesis to isolate the biologically active (R)- or (S)-forms . The hydrochloride salt enhances aqueous solubility, critical for pharmacokinetic applications.

Structural Formula:

Cl2C6H3CH2CH2NH3+Cl\text{Cl}_2\text{C}_6\text{H}_3-\text{CH}_2-\text{CH}_2-\text{NH}_3^+ \cdot \text{Cl}^-

Key Properties:

  • Molecular Formula: C8H10Cl3N\text{C}_8\text{H}_{10}\text{Cl}_3\text{N}

  • Molecular Weight: 226.5 g/mol

  • CAS Registry Number: 791098-94-7

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via reductive amination or resolution of racemic mixtures. A representative protocol involves:

  • Reductive Amination: Reacting 2,4-dichlorophenylacetaldehyde with ammonium chloride in the presence of sodium borohydride.

  • Resolution: Using chiral resolving agents (e.g., tartaric acid) to separate enantiomers.

Optimized Conditions:

  • Temperature: 0–5°C (prevents racemization)

  • Solvent: Methanol/water (9:1 v/v)

  • Yield: 72.9%

Comparative Analysis with Structural Analogues

CompoundActivity (EC50 _{50}/IC50 _{50})Selectivity IndexReference
21 (Triazole derivative)4.0 nM (TAAR1 agonism)>100
Sulfonylpyridine 1612 µM (Antichlamydial)8.3

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